molecular formula C7H5FN2O4 B1444794 4-Amino-2-fluoro-5-nitrobenzoic acid CAS No. 807327-07-7

4-Amino-2-fluoro-5-nitrobenzoic acid

Cat. No. B1444794
M. Wt: 200.12 g/mol
InChI Key: LUOJJGUZYDDOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08674113B2

Procedure details

Aq ammonia (6.0 mL, 32% in water) is added to a mixture of 2,4-difluoro-5-nitro-benzoic acid (6.0 g, 30 mmol) in THF (80 mL) and it is stirred over the weekend at rt. The mixture is acidified with 6N aq HCl-solution and the precipitate is filtered, washed with water and dried at 55° C. and directly used in the next step.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[F:2][C:3]1[CH:11]=[C:10](F)[C:9]([N+:13]([O-:15])=[O:14])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].Cl>C1COCC1>[F:2][C:3]1[CH:11]=[C:10]([NH2:1])[C:9]([N+:13]([O-:15])=[O:14])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
6 mL
Type
reactant
Smiles
N
Name
Quantity
6 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=C(C(=C1)F)[N+](=O)[O-]
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred over the weekend at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 55° C.

Outcomes

Product
Name
Type
Smiles
FC1=C(C(=O)O)C=C(C(=C1)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.